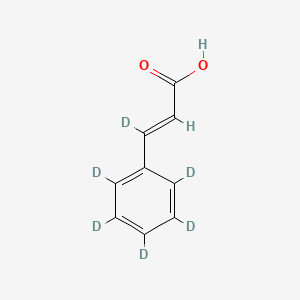

3-Phenyl-d5-2-propenoic acid-3-d1

Overview

Description

3-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic acid-β,2,3,4,5,6-d6, is a compound with the linear formula C6D5CD=CHCO2H . It has a molecular weight of 154.20 .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-d5-2-propenoic acid-3-d1 is represented by the SMILES string [H]\C (=C (\ [2H])c1c ( [2H])c ( [2H])c ( [2H])c ( [2H])c1 [2H])C (O)=O .It has a boiling point of 300 °C and a melting point of 132-135 °C .

Scientific Research Applications

Antimicrobial Activity

Cinnamic acid derivatives, including cinnamic acid-d6, have been studied for their antimicrobial properties. They have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The structure of cinnamic acid allows for modifications that can enhance its biological efficacy, making it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Research has indicated that cinnamic acid derivatives can exhibit potent anticancer activity. They work by various mechanisms, such as inducing apoptosis in cancer cells, inhibiting tumor growth, and enhancing the efficacy of existing chemotherapy drugs. Cinnamic acid-d6 could be used to study these effects in more detail, potentially leading to new therapeutic strategies against cancer .

Antioxidant Properties

Cinnamic acid and its derivatives are known for their antioxidant capabilities. They can terminate radical chain reactions by donating electrons, forming stable products, and thus protecting the body from oxidative stress. This property is crucial in preventing chronic diseases and has potential applications in food preservation and pharmaceuticals .

Neuroprotective Effects

Derivatives of cinnamic acid have shown neuroprotective effects, which could be beneficial in treating neurological disorders such as Alzheimer’s disease. By studying cinnamic acid-d6, researchers can explore its potential to inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s .

Antidiabetic Activity

Cinnamic acid derivatives have been reported to exhibit antidiabetic properties by influencing various metabolic pathways. They can stimulate insulin secretion, improve pancreatic β-cell functionality, and enhance glucose uptake. Cinnamic acid-d6 can be used in research to understand these effects better and develop new antidiabetic drugs .

Biobased Material Synthesis

Cinnamic acid is being explored for its application in the synthesis of biobased functional materials, such as bioplastics. These materials can contribute to reducing global warming by offering sustainable alternatives to traditional plastics. Cinnamic acid-d6 can play a role in this research by helping to study the metabolic pathways and the synthesis of bioactive compounds .

Safety and Hazards

Mechanism of Action

Target of Action

Cinnamic acid and its derivatives, including cinnamic acid-d6, have been found to interact with several targets in the body. These include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

Cinnamic acid derivatives act on different mechanisms of action, including stimulation of insulin secretion, improvement of pancreatic β-cell functionality, inhibition of hepatic gluconeogenesis, enhanced glucose uptake, increased insulin signaling pathway, delay of carbohydrate digestion and glucose absorption, and inhibition of protein glycation and insulin fibrillation . The interaction of cinnamic acid derivatives with their targets leads to these changes, contributing to their biological efficacy .

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The presence of an acrylic acid group substituted on the phenyl ring gives cinnamic acid either a cis or a trans configuration, with the latter being the most common .

Pharmacokinetics

Current research efforts are focused on improving this aspect, such as entrapping these compounds into solid and liquid particles .

Result of Action

Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . For instance, some derivatives have shown potent anticancer activity and were active against both AChE and BChE . The molecular and cellular effects of these compounds’ actions contribute to these properties.

Action Environment

The action, efficacy, and stability of cinnamic acid derivatives can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the para position of the phenyl ring has been found to enhance the anti-TB activity of these compounds

properties

IUPAC Name |

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UMENIHJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584104 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-d5-2-propenoic acid-3-d1 | |

CAS RN |

91453-04-2 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)

![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)

![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)

![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)